molecular formula C10H14N2O4S B13220077 Methyl 3-(4-aminobenzenesulfonamido)propanoate

Methyl 3-(4-aminobenzenesulfonamido)propanoate

Cat. No.: B13220077
M. Wt: 258.30 g/mol
InChI Key: FOIMMHZTVUTGNG-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminobenzenesulfonamido)propanoate is an organic compound with the molecular formula C10H15ClN2O4S It is a derivative of sulfonamide, which is known for its applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-aminobenzenesulfonamido)propanoate typically involves the reaction of 4-aminobenzenesulfonamide with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminobenzenesulfonamido)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-aminobenzenesulfonamido)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminobenzenesulfonamido)propanoate involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-aminobenzoyl)amino]propanoate
  • Ethyl 3-[(4-aminobenzoyl)amino]propanoate
  • Methyl 3-[(4-aminobenzoyl)amino]acetate

Uniqueness

Methyl 3-(4-aminobenzenesulfonamido)propanoate is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a higher affinity for certain enzymes and can undergo a wider range of chemical reactions, making it a versatile compound in research and industrial applications .

Biological Activity

Methyl 3-(4-aminobenzenesulfonamido)propanoate, also known as methyl 3-(4-aminobenzenesulfonamide)propanoate hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C10H15ClN2O4S and a molecular weight of 294.76 g/mol. The compound is synthesized through the reaction of 4-aminobenzenesulfonamide with methyl 3-bromopropanoate under basic conditions. This reaction yields the desired sulfonamide derivative, which can undergo various chemical transformations, including oxidation and reduction reactions.

The primary mechanism of action for this compound involves its interaction with specific enzymes or receptors in biological systems. Notably, this compound has been investigated for its potential to inhibit various carbonic anhydrase isoforms (CA I, II, VI, VII, XII, and XIII), which are crucial for maintaining acid-base balance and facilitating physiological processes .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been studied as a potential therapeutic agent against multidrug-resistant strains of bacteria and fungi. The compound's sulfonamide group is believed to play a critical role in its inhibitory effects on bacterial dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies have demonstrated that derivatives of sulfonamides can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For instance, modifications to the sulfonamide moiety have been linked to enhanced inhibitory effects on proteins such as BCL-xL and MCL-1, which are associated with cancer cell survival .

Case Studies

  • Inhibition of Carbonic Anhydrases : A study evaluated various benzenesulfonamide derivatives, including this compound, for their ability to inhibit carbonic anhydrases. The results indicated that certain structural modifications could enhance selectivity and potency against specific isoforms .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial efficacy of sulfonamide derivatives against resistant bacterial strains. This compound demonstrated significant activity against pathogens like Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant bacteria .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Methyl 3-(4-nitrobenzenesulfonamido)propanoateStructureModerate anticancer activityContains a nitro group instead of an amino group
Methyl 3-(4-methylbenzenesulfonamido)propanoateStructureLower antimicrobial activityPresence of a methyl group reduces reactivity
Methyl 3-(4-chlorobenzenesulfonamido)propanoateStructureEnhanced enzyme inhibitionChlorine substitution increases binding affinity

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

methyl 3-[(4-aminophenyl)sulfonylamino]propanoate

InChI

InChI=1S/C10H14N2O4S/c1-16-10(13)6-7-12-17(14,15)9-4-2-8(11)3-5-9/h2-5,12H,6-7,11H2,1H3

InChI Key

FOIMMHZTVUTGNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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